molecular formula C8H8FNO2 B12120184 4-fluoro-N-(hydroxymethyl)benzamide CAS No. 40478-09-9

4-fluoro-N-(hydroxymethyl)benzamide

Cat. No.: B12120184
CAS No.: 40478-09-9
M. Wt: 169.15 g/mol
InChI Key: VGLPLLKJZIFQSI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(hydroxymethyl)benzamide is a fluorinated benzamide derivative characterized by a hydroxymethyl group (-CH$_2$OH) attached to the amide nitrogen.

Properties

CAS No.

40478-09-9

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-fluoro-N-(hydroxymethyl)benzamide

InChI

InChI=1S/C8H8FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12)

InChI Key

VGLPLLKJZIFQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 4-fluoro-N-(hydroxymethyl)- can be achieved through several methods. One common approach involves the direct condensation of 4-fluorobenzoic acid with hydroxymethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of benzamide, 4-fluoro-N-(hydroxymethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-fluoro-N-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 4-fluoro-N-(hydroxymethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzamide, 4-fluoro-N-(hydroxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor antagonism, the compound may block the binding of endogenous ligands, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The hydroxymethyl group in the target compound introduces polarity and H-bonding capability, contrasting with electron-withdrawing groups (e.g., -F, -SO$_2$) or aromatic systems (e.g., pyridine) in analogs. This may enhance aqueous solubility compared to lipophilic derivatives like 4-fluoro-N-(4-fluorophenyl)benzamide .
  • Synthetic Reactivity : Silylation reactions in analogs (e.g., 4-fluoro-N-(4-fluorophenyl)benzamide with BSA) yield stable O-silyl imidates, suggesting that the hydroxymethyl group in the target compound could undergo similar derivatization for functionalization or protection .

Spectroscopic and Physicochemical Comparisons

Infrared (IR) Spectroscopy:

  • Target Compound : Expected C=O stretch near 1660–1680 cm$^{-1}$ (amide I band) and O-H stretch (~3200–3600 cm$^{-1}$) from the hydroxymethyl group.
  • Analog Data: Hydrazinocarbonyl derivatives (e.g., 4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide) show C=O stretches at 1663–1682 cm$^{-1}$ and NH stretches at 3150–3319 cm$^{-1}$ . Triazole-thione analogs lack C=O bands (1247–1255 cm$^{-1}$ for C=S), highlighting the impact of tautomerism on spectral profiles .

Nuclear Magnetic Resonance (NMR):

  • $^{19}$F NMR : Fluorine chemical shifts in 4-fluoro-N-(4-fluorophenyl)benzamide appear at δ -115 to -120 ppm, influenced by electronic environments .
  • $^{1}$H NMR : Hydroxymethyl protons in the target compound would resonate near δ 4.5–5.0 ppm (exchangeable with D$_2$O), distinct from methyl or aromatic protons in analogs (e.g., δ 10.31 for amide NH in TD-1b) .

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